molecular formula C17H20ClN3O2 B4474645 N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide

N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide

Cat. No.: B4474645
M. Wt: 333.8 g/mol
InChI Key: IQIYDKKYXBQKKM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Formation of the Pyrrolidine Carboxamide: This step involves the reaction of the intermediate compound with a pyrrolidine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction reactions could be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an oxazole derivative with altered functional groups, while reduction might produce a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems, including its potential as a biochemical probe.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic properties.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide: Similar compounds might include other pyrrolidine carboxamides with different substituents on the oxazole or phenyl rings.

    This compound: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-11(2)14-10-16(23-20-14)15-4-3-9-21(15)17(22)19-13-7-5-12(18)6-8-13/h5-8,10-11,15H,3-4,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIYDKKYXBQKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
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N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
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N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
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N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
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N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide
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N-(4-Chlorophenyl)-2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carboxamide

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